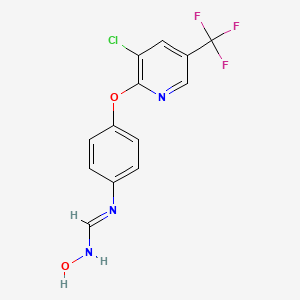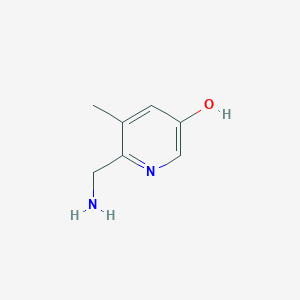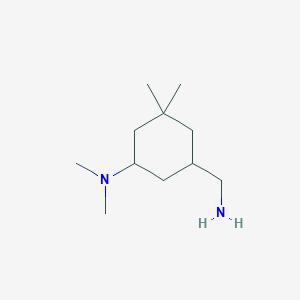
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide is a chemical compound that features a trifluoromethyl group attached to a pyridine ring.
準備方法
The synthesis of N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide involves several steps. One common method includes the reaction of a trifluoromethyl pyridine derivative with a chlorinated phenyl compound. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents like ethanol or acetonitrile. .
科学的研究の応用
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its effectiveness in pest control
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved can vary depending on the application, but generally, the compound’s unique structure allows it to interact effectively with its targets .
類似化合物との比較
Compared to other similar compounds, N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide stands out due to its trifluoromethyl group, which imparts unique chemical properties. Similar compounds include:
- N-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methylamino-4-(3-chloro-5-(trifluoromethyl)pyridyloxy)phenylformamide
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl) These compounds share structural similarities but differ in their specific functional groups and overall chemical behavior .
特性
分子式 |
C13H9ClF3N3O2 |
|---|---|
分子量 |
331.68 g/mol |
IUPAC名 |
N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxymethanimidamide |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-11-5-8(13(15,16)17)6-18-12(11)22-10-3-1-9(2-4-10)19-7-20-21/h1-7,21H,(H,19,20) |
InChIキー |
COARODGFUNVPTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=CNO)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)

![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)







![6-Methyl-5-(P-tolyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B13086616.png)
